Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate
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Overview
Description
Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an oxo group, and an epoxide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[4,3-C]azepine core, introduction of the tert-butyl group, and the formation of the epoxide ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form different functional groups.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-C]azepine derivatives and epoxide-containing molecules. These compounds share structural features with Tert-Butyl 1-Oxooctahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate but may differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl group, an oxo group, and an epoxide ring within a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 5-oxo-12-oxa-4,10-diazatricyclo[6.3.1.01,6]dodecane-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-7-9-6-10-11(17)15-5-4-14(10,8-16)19-9/h9-10H,4-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVNXLGKTQSSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3C(=O)NCCC3(C1)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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